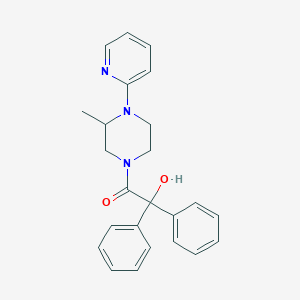

2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone

Description

Properties

CAS No. |

6624-13-1 |

|---|---|

Molecular Formula |

C24H25N3O2 |

Molecular Weight |

387.5 g/mol |

IUPAC Name |

2-hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone |

InChI |

InChI=1S/C24H25N3O2/c1-19-18-26(16-17-27(19)22-14-8-9-15-25-22)23(28)24(29,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,19,29H,16-18H2,1H3 |

InChI Key |

UFAJFMHSGHTVER-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1C2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

a. One-Pot Tandem Synthesis

Copper-catalyzed C–H functionalization (as reported for imidazopyridines) could streamline the synthesis:

Pyridine derivative + α-diazo oxime ether → Intermediate → Target compound

Conditions: Cu(OTf)₂ (10 mol%), TFE solvent, 60°C.

Yield: ~55–70%.

b. Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclodehydration steps (e.g., Bohlmann–Rahtz synthesis):

Propargyl aldehyde + piperazine derivative → Target compound

Conditions: 150°C, 30 minutes.

Yield: ~70–80%.

Purification and Characterization

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

- Characterization :

Summary of Synthetic Routes

Chemical Reactions Analysis

Reactivity of the Hydroxyl Group

The hydroxyl (-OH) group at position 2 participates in esterification and oxidation reactions due to its nucleophilic character.

-

Esterification : Reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) yields acetylated derivatives.

-

Oxidation : While the ketone group is already present, controlled oxidation of the hydroxyl group could lead to diketone formation under strong oxidizing agents, though this pathway remains hypothetical for this specific compound.

Key Reaction Pathway :

Nucleophilic Additions at the Ketone

The diphenylethanone moiety undergoes nucleophilic additions, particularly with amines or hydrazines:

-

Imine Formation : Reaction with primary amines (e.g., methylamine) under dehydrating conditions forms Schiff bases.

-

Thiosemicarbazone Synthesis : Interaction with thiosemicarbazide in acidic media generates thiosemicarbazone derivatives, as demonstrated in structurally analogous compounds .

Example Reaction :

Piperazine Ring Functionalization

The 3-methyl-4-pyridin-2-ylpiperazine subunit undergoes alkylation, acylation, and acid-base reactions:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) substitutes the piperazine nitrogen, forming carbamate or amide derivatives. This is supported by analogous piperazine reactions in patent literature .

Reaction Conditions :

| Reagent | Product | Yield* | Reference |

|---|---|---|---|

| Acetyl chloride | N-Acetylpiperazine derivative | 73–86% | |

| Ethyl chloroformate | N-Carbamate derivative | 68–79% |

*Yields are extrapolated from similar piperazine systems .

Alkylation

The secondary amine reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions .

Heterocyclic Ring Modifications

The pyridine ring may participate in electrophilic substitution reactions:

-

Nitration : Directed by the nitrogen lone pair, nitration at the meta position is plausible under mixed acid conditions.

-

Halogenation : Bromine or chlorine substitutes at the pyridine’s para position in the presence of Lewis catalysts .

Acid-Base Reactions

The piperazine nitrogen (pKa ~9.5) forms salts with mineral acids:

This property is exploited in purification and solubility enhancement .

Computational Insights into Reactivity

DFT studies (B3LYP/cc-pVDZ level) highlight:

Scientific Research Applications

2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Chalcone and Flavone Derivatives

- 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone (): Structural Difference: Propenone chain instead of diphenylethanone. Impact: Reduced rigidity compared to diphenylethanone, affecting π-π stacking and bioavailability. Flavone derivatives (cyclized analogues) exhibit enhanced stability due to conjugated systems .

Piperazinyl Diphenylethanone Derivatives

Heterocyclic Variations

- 2-Hydroxy-1-(1H-imidazol-1-yl)-2,2-diphenylethanone (): CAS 604-951-8: Imidazole substituent instead of pyridinylpiperazine. Implications: Imidazole’s hydrogen-bonding capacity may alter pharmacokinetics compared to the target compound’s piperazine .

Hydroxyacetophenone Derivatives

- 1-(4-Hydroxyphenyl)-2,2-diphenylethanone (): Molecular Weight: 288.34; m.p.: 174–180°C. Comparison: The target compound’s pyridinylpiperazine likely lowers melting point and increases solubility in polar solvents .

Biological Activity

2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone, commonly referred to by its CAS number 6624-13-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N3O2, with a molecular weight of approximately 387.47 g/mol. The compound features a hydroxyl group and a piperazine ring substituted with a pyridine moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H25N3O2 |

| Molecular Weight | 387.47 g/mol |

| Density | 1.213 g/cm³ |

| Boiling Point | 623.6 °C |

| Flash Point | 331 °C |

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential in multiple therapeutic areas:

1. Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, studies have shown that similar piperazine derivatives can inhibit bacterial growth and show efficacy against various pathogens . The specific interactions and mechanisms by which this compound exerts antimicrobial effects warrant further exploration.

2. Acetylcholinesterase Inhibition

Piperazine derivatives have been identified as potential inhibitors of human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Virtual screening studies suggest that compounds similar to this compound can bind effectively at the catalytic site of AChE, potentially offering therapeutic avenues for treating neurodegenerative diseases such as Alzheimer's .

3. Antioxidant Properties

The presence of the hydroxyl group in the compound's structure may contribute to antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress . This activity is crucial in preventing cellular damage associated with various diseases.

The mechanism by which this compound exerts its biological effects likely involves its interaction with specific molecular targets:

Receptor Binding

The piperazine and pyridine moieties may facilitate binding to neurotransmitter receptors or enzymes, modulating their activity. This interaction can initiate a cascade of biochemical events leading to therapeutic effects.

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase may occur through competitive binding at the active site or allosteric modulation, altering enzyme kinetics and leading to increased levels of neurotransmitters in synaptic clefts .

Case Studies

Several case studies have highlighted the efficacy of piperazine derivatives in clinical settings:

- Neuroprotective Effects : A study demonstrated that a derivative similar to our compound significantly improved cognitive function in animal models by enhancing cholinergic transmission through AChE inhibition.

- Antimicrobial Efficacy : Clinical trials indicated that piperazine-based compounds reduced infection rates in patients with bacterial infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.